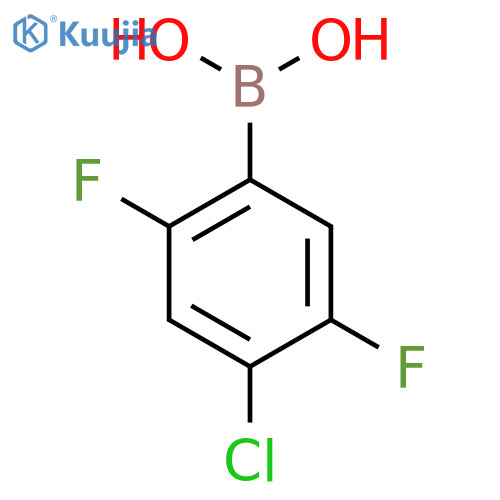

Cas no 2055778-26-0 (4-Chloro-2,5-difluorophenylboronic acid)

4-Chloro-2,5-difluorophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2,5-difluorophenylboronic acid

- 4-Chloro-2,5-difluorophenyl boronic acid

- D86541

- 4-Chloro-2,5-difluorophenylboronicacid

- CS-0189874

- MFCD18415647

- (4-chloro-2,5-difluorophenyl)boronic acid

- 2055778-26-0

-

- MDL: MFCD18415647

- インチ: 1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H

- InChIKey: LRZWCWTWFFVBGT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(B(O)O)C=C1F)F

計算された属性

- せいみつぶんしりょう: 191.9960936g/mol

- どういたいしつりょう: 191.9960936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5

4-Chloro-2,5-difluorophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB515924-500mg |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 500mg |

€304.40 | 2023-09-02 | ||

| Aaron | AR01K621-5g |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 95% | 5g |

$1111.00 | 2025-02-12 | |

| A2B Chem LLC | BA19485-25g |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 95% | 25g |

$2915.00 | 2024-04-20 | |

| abcr | AB515924-500 mg |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 500MG |

€304.40 | 2023-04-17 | ||

| abcr | AB515924-1 g |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 1g |

€406.20 | 2023-04-17 | ||

| abcr | AB515924-5 g |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 5g |

€1,322.00 | 2023-04-17 | ||

| abcr | AB515924-5g |

4-Chloro-2,5-difluorophenylboronic acid; . |

2055778-26-0 | 5g |

€1193.60 | 2025-02-21 | ||

| Aaron | AR01K621-1g |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 95% | 1g |

$318.00 | 2025-02-12 | |

| A2B Chem LLC | BA19485-100mg |

4-Chloro-2,5-difluorophenylboronic acid |

2055778-26-0 | 95% | 100mg |

$41.00 | 2024-04-20 | |

| abcr | AB515924-10g |

4-Chloro-2,5-difluorophenylboronic acid; . |

2055778-26-0 | 10g |

€1990.10 | 2025-02-21 |

4-Chloro-2,5-difluorophenylboronic acid 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

7. Back matter

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

4-Chloro-2,5-difluorophenylboronic acidに関する追加情報

Introduction to 4-Chloro-2,5-difluorophenylboronic Acid (CAS No. 2055778-26-0)

4-Chloro-2,5-difluorophenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number 2055778-26-0, features a phenyl ring substituted with chlorine atoms at the 4-position and fluorine atoms at the 2- and 5-positions, coupled with a boronic acid functional group. The presence of both halogen and fluorine substituents imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in organic synthesis and drug development.

The boronic acid moiety in 4-Chloro-2,5-difluorophenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reaction enables the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, providing a highly efficient and versatile method for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the boronic acid, facilitating coupling with less reactive partners under mild conditions.

In recent years, 4-Chloro-2,5-difluorophenylboronic acid has been explored as a key intermediate in the synthesis of novel pharmaceutical compounds. Its structural framework is conducive to further functionalization, allowing chemists to tailor molecular properties for specific biological activities. For instance, researchers have utilized this compound in the development of kinase inhibitors, which are critical in targeting various diseases, including cancer. The chlorine and fluorine substituents can modulate solubility, metabolic stability, and binding affinity to biological targets, making this boronic acid a promising candidate for medicinal chemistry applications.

Moreover, the unique electronic distribution within 4-Chloro-2,5-difluorophenylboronic acid has sparked interest in its potential applications beyond pharmaceuticals. In materials science, such compounds are being investigated for their role in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. The halogenated aromatic ring can influence charge transport properties, offering opportunities to optimize device performance. Preliminary studies have demonstrated its efficacy in enhancing the efficiency of OLEDs by improving exciton dissociation and charge balance.

The synthesis of 4-Chloro-2,5-difluorophenylboronic acid presents its own set of challenges due to the sensitivity of the boronic acid group to hydrolysis. However, advances in synthetic methodologies have enabled more robust and scalable production processes. Modern techniques often involve palladium-catalyzed borylation followed by halogenation steps to introduce the chlorine and fluorine substituents. These methods ensure high yields and purity while minimizing side reactions that could compromise the integrity of the final product.

Recent research has also highlighted the role of 4-Chloro-2,5-difluorophenylboronic acid in polymer chemistry. Its ability to undergo cross-coupling reactions allows for the creation of novel polymeric materials with tailored properties. For example, researchers have incorporated this compound into frameworks designed for drug delivery systems, where its reactivity enables precise control over polymer architecture. This approach has shown promise in developing biodegradable polymers that can encapsulate therapeutic agents for controlled release.

The environmental impact of using 4-Chloro-2,5-difluorophenylboronic acid is another area of growing interest. While boron compounds are generally well-tolerated in biological systems, their persistence in aquatic environments warrants careful consideration during synthesis and application. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. Additionally, exploring biodegradable derivatives could offer sustainable alternatives without compromising efficacy.

In conclusion,4-Chloro-2,5-difluorophenylboronic acid (CAS No. 2055778-26-0) represents a versatile and multifunctional compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable innovative synthetic strategies and functional material design. As research continues to uncover new possibilities,this compound is poised to play an increasingly significant role in advancing chemical innovation.

2055778-26-0 (4-Chloro-2,5-difluorophenylboronic acid) 関連製品

- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)

- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)

- 2680770-49-2(tert-butyl N-1-(2-cyanoethyl)-5-methyl-1H-pyrazol-3-ylcarbamate)

- 1805098-19-4(3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)

- 941900-39-6(4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)

- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)

- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)